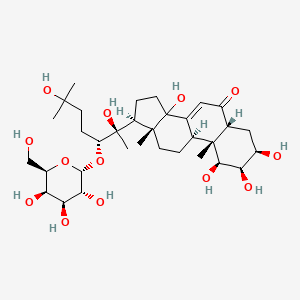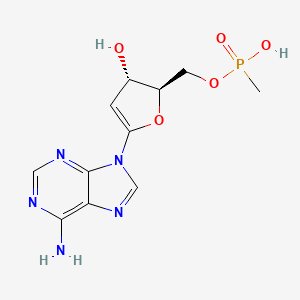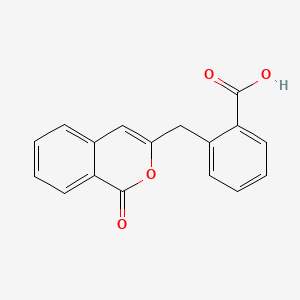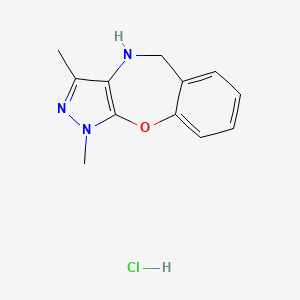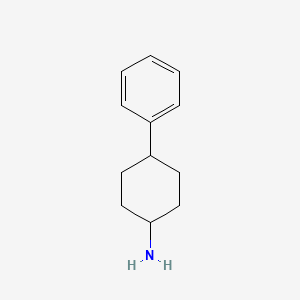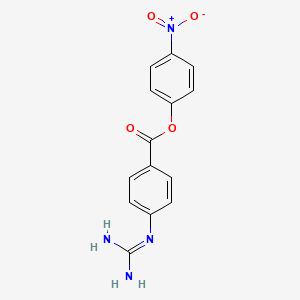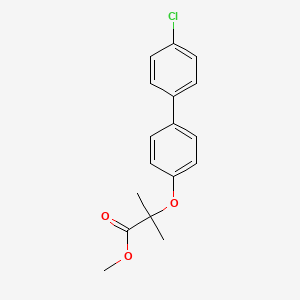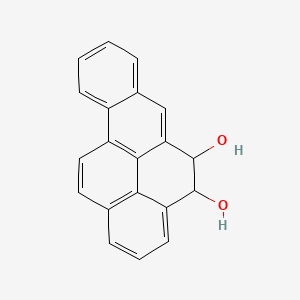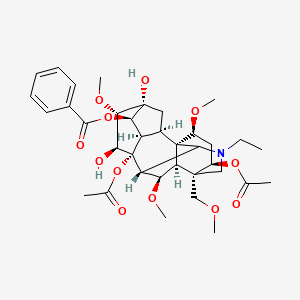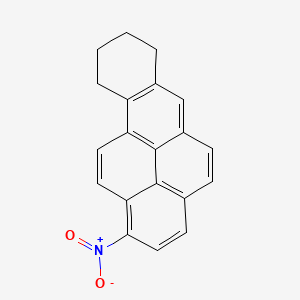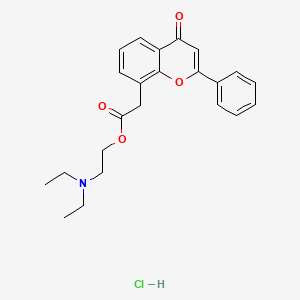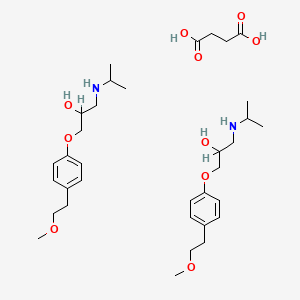
Metoprolol succinate
概要
説明
作用機序
メトプロロールスクシネートは、心臓のβ1アドレナリン受容体を選択的に遮断することで効果を発揮します。この阻害は、カテコールアミンによる効果を減少し、心拍数と心筋収縮力の低下につながります。 その結果、心拍出量と血圧が低下します . メトプロロールスクシネートは、肺や血管に見られるβ2受容体には有意な影響を与えません .
類似の化合物との比較
類似の化合物
ビスプロロール: 同様の適応症で使用される別の選択的β1遮断薬.
カルベジロール: α遮断特性を追加した非選択的β遮断薬.
アテノロール: メトプロロールよりも半減期が長い選択的β1遮断薬.
独自性
メトプロロールスクシネートの徐放性製剤は、即時放出製剤と比較して、より一貫した治療効果と患者のコンプライアンスの向上を提供します。 β1受容体に対する選択性により、呼吸器疾患を持つ患者にとって好ましい選択肢となります。これは、β2受容体への影響が最小限であるためです .
生化学分析
Biochemical Properties
Metoprolol succinate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its biotransformation in the liver .
Cellular Effects
This compound affects various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This action decreases the workload on the heart and helps in managing conditions like hypertension and angina . This compound also influences cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, which is activated by beta-1 adrenergic receptors. This inhibition leads to a reduction in the phosphorylation of proteins involved in cardiac muscle contraction . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in the regulation of genes related to cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta-1 adrenergic receptors. By antagonizing these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the activation of the cAMP pathway. This results in a decrease in intracellular calcium levels, leading to reduced cardiac muscle contraction . Additionally, this compound can modulate the activity of various enzymes and proteins involved in cardiac function, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained efficacy in reducing heart rate and blood pressure over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and cardiac arrhythmias have been observed . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 . The main metabolic pathways include alpha-hydroxylation and O-demethylation, leading to the formation of metabolites such as alpha-hydroxymetoprolol and O-demethylmetoprolol . These metabolites are further conjugated and excreted in the urine. The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, resulting in variations in drug clearance and efficacy among individuals .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body. It has a volume of distribution of approximately 3.2 to 5.6 L/kg and can cross the blood-brain barrier . The drug is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . This compound is also distributed to various tissues, including the heart, liver, and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . The drug does not require specific targeting signals or post-translational modifications for its activity. Its distribution within different cellular compartments can influence its efficacy and duration of action .
準備方法
合成経路と反応条件
メトプロロールスクシネートは、複数段階のプロセスで合成されます。最初のステップは、4-(2-メトキシエチル)フェノールとエピクロロヒドリンを反応させて、1-(4-(2-メトキシエチル)フェノキシ)-2,3-エポキシプロパンを生成することです。 この中間体は次に、イソプロピルアミンと反応して、1-(イソプロピルアミノ)-3-(4-(2-メトキシエチル)フェノキシ)プロパン-2-オールを生成します .
最後のステップは、メトプロロールの遊離塩基とコハク酸を反応させて、スクシネート塩を生成することです。 この反応は通常、メタノールまたはエタノールなどの有機溶媒中で、制御された温度とpH条件下で行われます .
工業生産方法
工業的な設定では、メトプロロールスクシネートの生産には、上記のように同様の反応条件を使用した大規模合成が含まれます。 このプロセスは、収率と純度が高くなるように最適化されており、多くの場合、結晶化と精製工程を含み、最終製品が医薬品の規格に適合していることを確認します .
化学反応の分析
反応の種類
メトプロロールスクシネートは、以下を含むさまざまな化学反応を起こします。
酸化: メトプロロールは、対応するN-オキシド誘導体に酸化される可能性があります。
還元: 還元反応は、メトプロロールを対応する第二級アミン誘導体に変換することができます。
一般的な試薬と条件
酸化: 過酸化水素または過酸は、一般的に使用される酸化剤です。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、典型的な還元剤です。
主な生成物
酸化: メトプロロールN-オキシド。
還元: メトプロロールの第二級アミン誘導体。
置換: さまざまな置換フェノキシ誘導体.
科学研究への応用
メトプロロールスクシネートは、その薬理学的特性のために、科学研究で広く使用されています。いくつかのアプリケーションには、以下が含まれます。
科学的研究の応用
Metoprolol succinate is widely used in scientific research due to its pharmacological properties. Some applications include:
類似化合物との比較
Similar Compounds
Bisoprolol: Another selective beta-1 blocker used for similar indications.
Carvedilol: A non-selective beta blocker with additional alpha-blocking properties.
Atenolol: A selective beta-1 blocker with a longer half-life compared to metoprolol.
Uniqueness
Metoprolol succinate’s extended-release formulation provides a more consistent therapeutic effect and improved patient compliance compared to immediate-release formulations. Its selectivity for beta-1 receptors makes it a preferred choice for patients with respiratory conditions, as it has minimal impact on beta-2 receptors .
特性
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98418-47-4 | |
| Record name | Metoprolol succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


